molecular formula C10H12O3 B1198958 2-Hydroxy-4-phenylbutanoic acid CAS No. 4263-93-8

2-Hydroxy-4-phenylbutanoic acid

Cat. No.: B1198958
CAS No.: 4263-93-8
M. Wt: 180.2 g/mol
InChI Key: JNJCEALGCZSIGB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylbutanoic acid (HPBA) is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is an important intermediate in the synthesis of several pharmaceuticals and is also used as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

  • Quantum Computational and Spectroscopic Studies : 2-Hydroxy-4-phenylbutanoic acid has been analyzed using density functional theory (DFT) calculations, along with spectroscopic methods like FT-IR, FT-Raman, and UV–Visible spectra. These studies aid in understanding its molecular geometry, vibrational frequencies, donor and acceptor interactions, and nonlinear optical (NLO) properties, which are significant for applications in materials science and pharmaceuticals (Raajaraman, Sheela & Muthu, 2019).

  • Synthesis of ACE Inhibitors : The compound has been used in the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to synthesize ACE inhibitors, a class of medications used primarily for the treatment of high blood pressure and heart failure (Zhu, Meng, Fan, Xie & Zhang, 2010).

  • X-ray Structure Determination : It's a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. X-ray crystallography has been used to determine its stereochemistry, contributing to our understanding of its role in pharmaceutical compounds (Nakamura, Suda, Takita, Aoyagi & Umezawa, 1976).

  • Biocatalytic Deracemization : This compound has been involved in studies on biocatalytic deracemization, a process used to produce enantiomerically pure compounds, which are crucial in the synthesis of various pharmaceuticals (Chadha & Baskar, 2002).

  • Enzyme-Catalyzed Synthesis : It has been synthesized using enzymes, which are important for producing building blocks of angiotensin-converting enzyme inhibitors. This approach is significant in green chemistry for its environmentally friendly and efficient synthesis methods (Bradshaw, Wong, Hummel & Kula, 1991).

  • Synthesis Methods and Applications : Various synthesis routes and methods have been explored for this compound, highlighting its significance as a key intermediate in the preparation of inhibitors like Bestatin and Probestin (Huang Yibo, 2013).

  • Chemo-Enzymatic Synthesis : It has been synthesized through chemo-enzymatic methods, emphasizing the potential of combining chemical and biological processes for the efficient production of pharmaceutical intermediates (Larissegger-Schnell, Kroutil & Faber, 2005).

  • Biochemical Properties Studies : Studies on the biochemical properties of related compounds and enzymes have been conducted, which can inform the practical applications of this compound in biochemical and pharmaceutical contexts (Pollard, Rialland & Bugg, 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Future Directions

Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .

Properties

IUPAC Name

2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEALGCZSIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-93-8
Record name 2-Hydroxy-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4263-93-8
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Record name 2-hydroxy-4-phenylbutanoic acid
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Record name 2-HYDROXY-4-PHENYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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